molecular formula C12H8ClN3 B8556952 6-(4-Aminophenyl)-2-chloronicotinonitrile

6-(4-Aminophenyl)-2-chloronicotinonitrile

Cat. No.: B8556952
M. Wt: 229.66 g/mol
InChI Key: REMDCXQIXPMWSG-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-2-chloronicotinonitrile is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

6-(4-aminophenyl)-2-chloropyridine-3-carbonitrile

InChI

InChI=1S/C12H8ClN3/c13-12-9(7-14)3-6-11(16-12)8-1-4-10(15)5-2-8/h1-6H,15H2

InChI Key

REMDCXQIXPMWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.89 mmol (500 mg) of 2,6-dichloronicotinonitrile and 3.18 mmol (551 mg, 1.1 eq.) of 4-aminophenylboronic acid are dissolved under an inert atmosphere in 33.3 ml of dioxane. 680 mg (8.09 mmol, 2.8 eq.) of sodium bicarbonate and then 8.3 ml of water are subsequently added. The mixture is stirred for 5 minutes under an inert atmosphere and then 334 mg (0.29 mmol, 0.1 eq.) of tetrakis(triphenylphosphine)palladium are added. The reaction mixture is brought to reflux (100° C.) for 2 hours and is then cooled to ambient temperature. The reaction medium is filtered and then extracted four times with ethyl acetate. The organic phases are combined, washed twice with a saturated aqueous sodium chloride solution, dried with magnesium sulphate, and concentrated. A yellow solid is then obtained. This crude is purified on a column of 90 g of silica, with an eluent gradient of 20% to 50% of ethyl acetate in heptane. The expected product is obtained in the form of a yellow solid (531 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
334 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.46 mmol (200 mg) of 1-[4-(6-chloro-5-cyanopyridin-2-yl)phenyl]-3-(2-fluoro-5-trifluoromethylphenyl)urea is suspended in 3.2 ml of 1-propanol. 0.13 ml (0.14 g, 2.76 mmol, 6 eq.) of hydrazine hydrate is added. The suspension is heated at 80° C. for 10 h. The mixture is filtered and the solid is dried so as to obtain 140 mg of the expected product.
Name
1-[4-(6-chloro-5-cyanopyridin-2-yl)phenyl]-3-(2-fluoro-5-trifluoromethylphenyl)urea
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
solvent
Reaction Step Three

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